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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

Cat. No.: B15144256 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Heronamide C and its key analogs, supported by available

experimental data. Heronamide C, a polyketide macrolactam, and its derivatives have garnered

interest for their unique biological activities, primarily their antifungal properties and interaction

with cellular membranes.

This guide summarizes the structure-activity relationships of prominent Heronamide C analogs,

presents available quantitative data on their biological performance, and details the

experimental protocols for the key assays cited.

Structure-Activity Relationship and Performance
Data
The biological activity of Heronamide C analogs is significantly influenced by specific structural

features. The polyene macrolactam core common to these compounds facilitates their

interaction with lipid membranes, which is believed to be their primary mechanism of action.[1]

[2] Key structural modifications and their impact on antifungal activity against the fission yeast

Schizosaccharomyces pombe are outlined below.

Key Analogs and their Activities:

Heronamide C: The parent compound, known for its effects on mammalian cell morphology

and its antifungal properties.[3]
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8-deoxyheronamide C: An analog that also targets and tightly interacts with saturated

hydrocarbon chains in lipid membranes.[1][2] It is often used as a positive control in

antifungal assays.[4]

ent-Heronamide C: The enantiomer of Heronamide C. Its comparison with the natural form

reveals the importance of stereochemistry for biological activity. Surprisingly, ent-heronamide

C demonstrated potent antifungal activity, suggesting that while chiral recognition is a factor,

it may not be essential for its primary mechanism of action.[4]

16,17-dihydroheronamide C: This analog, lacking the C16-C17 double bond, is devoid of

antifungal activity up to a concentration of 50 μM.[4] This finding underscores the critical role

of this specific double bond in the biological function of Heronamide C.[3][4]

The following table summarizes the available quantitative data on the antifungal activity of

these analogs. It is important to note that direct comparison of absolute values should be made

with caution if data are from different studies, as experimental conditions can vary.

Compound
Target
Organism

Assay Endpoint Value (μM) Reference

ent-

Heronamide

C

S. pombe

(wild-type)

Growth

Inhibition
IC50 0.26 [4]

ent-

Heronamide

C

S. pombe

(erg2Δ

mutant)

Growth

Inhibition
IC50 0.44 [4]

ent-

Heronamide

C

S. pombe

(erg31Δ

erg32Δ

double

mutant)

Growth

Inhibition
IC50 0.38 [4]

16,17-

dihydroheron

amide C

S. pombe
Growth

Inhibition
- >50 [4]
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Mechanism of Action: Direct Membrane Interaction
Heronamides do not appear to follow a classical signaling pathway involving intracellular

receptors and cascades. Instead, their biological effects are attributed to their direct physical

interaction with the cellular membrane.[1][2] They specifically target and bind to saturated

hydrocarbon chains within the lipid bilayer, leading to a disruption of membrane integrity and

function. This perturbation of the membrane structure is thought to be the underlying cause of

the observed antifungal effects and changes in cell morphology.[1][2]
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Caption: Proposed mechanism of Heronamide C action.

Experimental Protocols
Antifungal Susceptibility Testing in
Schizosaccharomyces pombe (Broth Microdilution
Method)
This protocol is adapted from standard broth microdilution methods for determining the

Minimum Inhibitory Concentration (MIC) or IC50 of antifungal agents against fission yeast.

1. Preparation of Fission Yeast Inoculum:

Culture S. pombe cells in a suitable liquid medium (e.g., YES medium) at 30°C with shaking
until the culture reaches the mid-logarithmic phase of growth.
Wash the cells with sterile distilled water or saline solution.
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Resuspend the cells in fresh medium and adjust the cell density to a final concentration of
approximately 1 x 104 cells/mL for the assay.

2. Preparation of Compound Dilutions:

Prepare a stock solution of the test compound (Heronamide C or its analog) in a suitable
solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in the assay medium in a 96-well
microtiter plate to achieve a range of desired final concentrations.

3. Incubation:

Add the prepared yeast inoculum to each well of the microtiter plate containing the
compound dilutions.
Include positive control wells (yeast with no compound) and negative control wells (medium
only).
Incubate the plates at 30°C for 24-48 hours.

4. Determination of MIC/IC50:

After incubation, determine cell growth by measuring the optical density (OD) at 600 nm
using a microplate reader.
The MIC is defined as the lowest concentration of the compound that causes a significant
inhibition of visible growth compared to the positive control.
The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated by
plotting the percentage of growth inhibition against the compound concentration and fitting
the data to a dose-response curve.

Click to download full resolution via product page

A[label="Prepare S. pombe Inoculum"]; B[label="Prepare Serial

Dilutions of\nHeronamide C Analogs"]; C [label="Inoculate Microtiter

Plate"]; D [label="Incubate at 30°C for 24-48h"]; E [label="Measure

Optical Density (OD600)"]; F [label="Determine MIC/IC50 Values"];

A -> C; B -> C; C -> D -> E -> F; }

Caption: Workflow for antifungal susceptibility testing.
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Surface Plasmon Resonance (SPR) for Membrane
Interaction Analysis
This protocol outlines a general procedure for assessing the interaction of small molecules like

Heronamide C with lipid membranes using SPR.

1. Liposome Preparation:

Prepare liposomes with a defined lipid composition (e.g., containing saturated hydrocarbon
chains like dipalmitoylphosphatidylcholine - DPPC).
This is typically done by drying a lipid film from a chloroform solution, followed by hydration
with a buffer and extrusion through a polycarbonate membrane to create unilamellar vesicles
of a specific size.

2. SPR Sensor Chip Preparation:

Use an appropriate sensor chip (e.g., a lipophilic L1 chip) designed for capturing lipid
vesicles.
Immobilize the prepared liposomes onto the sensor chip surface according to the
manufacturer's instructions. This creates a model lipid membrane.

3. Binding Analysis:

Prepare a series of concentrations of the Heronamide C analog in a suitable running buffer.
Inject the compound solutions over the immobilized liposome surface at a constant flow rate.
Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds
to the binding of the compound to the lipid membrane.
After each injection, regenerate the sensor surface if necessary to remove the bound
compound.

4. Data Analysis:

Analyze the sensorgrams to determine the association and dissociation rate constants (ka
and kd).
The equilibrium dissociation constant (KD), which reflects the binding affinity, can be
calculated from the ratio of kd/ka or by analyzing the steady-state binding levels at different
compound concentrations.
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A[label="Prepare Liposomes with\nSaturated Lipids"];

B[label="Immobilize Liposomes on\nSPR Sensor Chip"]; C [label="Inject

Heronamide C Analog\nSolutions"]; D [label="Monitor SPR Signal

(Binding)"]; E [label="Analyze Sensorgrams to\nDetermine Binding

Affinity (KD)"];

A -> B -> C -> D -> E; }

Caption: Workflow for SPR-based membrane interaction analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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